Yadanziolide C

Übersicht

Beschreibung

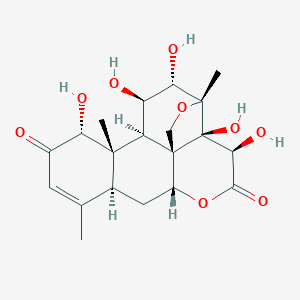

The compound Yadanziolide C is a complex organic molecule with a unique pentacyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Yadanziolide C typically involves multiple steps, including cyclization, hydroxylation, and methylation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimizing these conditions to achieve large-scale synthesis efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Yadanziolide C is classified under the category of quassinoids, which are known for their potent biological activities. Its chemical structure contributes to its interaction with various biological pathways, making it a subject of interest in medicinal chemistry.

Biological Activities

-

Antitumor Effects

- Mechanism of Action : this compound has been shown to induce differentiation in cultured HL-60 promyelocytic leukemia cells, suggesting potential use in leukemia treatment .

- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including liver and breast cancer cells. It operates through pathways such as the JAK-STAT signaling pathway, which is critical in tumor progression and apoptosis .

- Cytotoxicity

- Anti-inflammatory Properties

Case Studies and Research Findings

Clinical Implications

The implications for clinical applications are significant:

- Combination Therapies : The potential for this compound to enhance the efficacy of existing chemotherapeutic agents is under investigation. Its ability to target multiple pathways may improve treatment outcomes for patients with resistant forms of cancer .

- Future Research Directions : Ongoing studies aim to elucidate the precise mechanisms by which this compound exerts its effects, paving the way for its development into a therapeutic agent.

Wirkmechanismus

The mechanism by which Yadanziolide C exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with proteins, enzymes, or receptors, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Yadanziolide C: Similar compounds may include other pentacyclic structures with hydroxyl groups and methyl substitutions.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the pentacyclic framework, which imparts distinct chemical and physical properties

Biologische Aktivität

Yadanziolide C is a quassinoid compound derived from Brucea javanica, a plant known for its diverse pharmacological properties. This article examines the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 95258-12-1 |

| Molecular Formula | CHO |

| Molecular Weight | 410.415 g/mol |

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects, particularly in promyelocytic HL-60 cells. The compound induces differentiation and inhibits cell proliferation, making it a candidate for cancer treatment.

-

In Vitro Studies :

- This compound has been shown to inhibit the growth of various cancer cell lines, including liver and leukemia cells. The IC values for these effects are critical for determining its potency against different types of cancer.

-

Mechanisms of Action :

- The compound appears to exert its effects via multiple signaling pathways, including the JAK-STAT pathway, which is crucial in regulating cell proliferation and apoptosis. Studies suggest that this compound can induce apoptosis in cancer cells by disrupting anti-apoptotic signaling and promoting pro-apoptotic factors.

Case Study 1: Liver Cancer Cells

A preclinical study demonstrated that this compound significantly inhibited the proliferation of liver cancer cells (HepG2) in a dose-dependent manner. The study utilized various assays to assess cell viability, migration, and invasion capabilities:

- Cytotoxicity Assay : Cell viability was measured using the CCK-8 assay, revealing that this compound reduced cell viability significantly at concentrations above 0.1 μM.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls, highlighting its potential as an anti-cancer agent.

Case Study 2: Leukemia Models

In vivo studies involving P388 lymphocytic leukemia models showed that administration of this compound resulted in notable reductions in tumor size at a dosage of 10 mg/kg. This suggests its efficacy in systemic applications against hematological malignancies.

Summary of Findings

The biological activity of this compound is summarized as follows:

Eigenschaften

IUPAC Name |

(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3/t8-,10+,11+,12+,13-,14-,15-,17-,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDMZGKDLMGOFR-CABQPPGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.